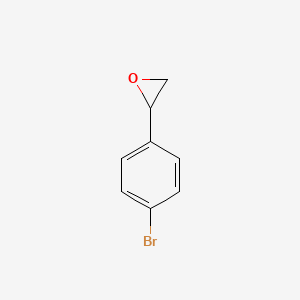

2-(4-Bromophenyl)oxirane

Beschreibung

Overview of Aryl Oxiranes in Synthetic Organic Chemistry

Aryl oxiranes, also known as epoxides, are a class of heterocyclic compounds that feature a three-membered ring containing an oxygen atom directly attached to an aromatic ring system. These strained ring systems are highly valuable intermediates in synthetic organic chemistry due to their unique reactivity. The inherent ring strain, estimated to be around 25 kcal/mol, makes them susceptible to ring-opening reactions under both acidic and basic conditions. masterorganicchemistry.com This reactivity allows for the introduction of diverse functionalities and the construction of complex molecular architectures.

The presence of the aryl group significantly influences the reactivity of the oxirane ring. It can participate in the stabilization of intermediates formed during ring-opening reactions, a phenomenon known as aryl participation. acs.org This can dictate the regioselectivity and stereoselectivity of the reaction, making aryl oxiranes powerful tools for asymmetric synthesis. Their versatility is further demonstrated by their ability to undergo a variety of transformations, including reactions with nucleophiles, rearrangements, and cycloadditions. masterorganicchemistry.comresearchgate.net

The synthesis of aryl oxiranes can be achieved through several methods. A common approach is the epoxidation of the corresponding styrenes using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). Another widely used method involves the cyclization of halohydrins, which are formed from the reaction of an alkene with a halogen and water, in the presence of a base. masterorganicchemistry.com The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituents on the aromatic ring.

Significance of Bromine Substituents in Chemical Reactivity and Synthetic Strategies

The introduction of a bromine atom onto an organic molecule, a process known as bromination, is a fundamental transformation in organic synthesis. fiveable.me Bromine's presence significantly alters a molecule's electronic and steric properties, thereby influencing its reactivity. As an electronegative atom, bromine can withdraw electron density from the system it is attached to, affecting the molecule's susceptibility to electrophilic and nucleophilic attack. fiveable.me

In the context of aryl compounds, a bromine substituent can direct the course of electrophilic aromatic substitution reactions. fiveable.me Furthermore, the carbon-bromine bond serves as a versatile functional handle. It can be readily converted into other functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are cornerstones of modern synthetic chemistry. This allows for the construction of complex molecular frameworks from simpler brominated precursors.

The reactivity of the C-Br bond is also exploited in radical reactions. For instance, N-bromosuccinimide (NBS) is a common reagent used for the selective bromination of allylic and benzylic positions via a free-radical mechanism. msu.edu The relatively weak nature of the bromine-bromine bond (46 kcal/mol) facilitates its homolytic cleavage to initiate these radical chain reactions. msu.edu The size and polarizability of the bromine atom can also impact intermolecular interactions, influencing the physical and biological properties of the molecule. fiveable.me

Research Trajectories and Academic Relevance of 2-(4-Bromophenyl)oxirane

This compound, also known as 4-bromostyrene (B1200502) oxide, has garnered significant attention in academic research due to the combined functionalities of the oxirane ring and the bromo-substituted phenyl group. nih.gov This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules. fiveable.melookchem.com

Research involving this compound often focuses on its ring-opening reactions with various nucleophiles. These studies explore the regioselectivity and stereoselectivity of the epoxide opening, which are influenced by the electronic effects of the bromophenyl group and the reaction conditions. The resulting products, typically 1,2-disubstituted ethanols, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Furthermore, the bromine atom on the phenyl ring provides a strategic point for further functionalization. Researchers have utilized this feature to synthesize a range of derivatives through cross-coupling reactions, allowing for the creation of libraries of compounds for screening in various biological assays. The compound has also been investigated for its potential as an antimicrobial additive in lubricating oils and fuels. researchgate.net The academic relevance of this compound lies in its ability to serve as a model system for studying the interplay of epoxide chemistry and the influence of halogen substituents on reactivity and synthetic utility.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Synonyms | p-Bromostyrene oxide, 4-Bromostyrene oxide | nih.gov |

| CAS Number | 32017-76-8 | nih.govalfa-chemistry.comchemicalbook.com |

| Molecular Formula | C8H7BrO | nih.govalfa-chemistry.comchemicalbook.com |

| Molecular Weight | 199.04 g/mol | nih.govalfa-chemistry.comchemicalbook.com |

| Melting Point | 26-29 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 91-93 °C at 2 mmHg | chemicalbook.comsigmaaldrich.com |

| Topological Polar Surface Area | 12.5 Ų | nih.govalfa-chemistry.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNINSLOEPXEZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953896 | |

| Record name | 2-(4-Bromophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32017-76-8 | |

| Record name | 2-(4-Bromophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32017-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(epoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032017768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity of 2 4 Bromophenyl Oxirane

Epoxide Ring-Opening Reactions of 2-(4-Bromophenyl)oxirane

The high ring strain of the oxirane in this compound makes it an excellent electrophile, readily undergoing nucleophilic attack to yield 1,2-disubstituted products. These reactions can be broadly categorized based on the nature of the nucleophile and the reaction conditions, which in turn dictate the regiochemical and stereochemical outcomes.

Regioselectivity in Ring-Opening Reactions

The unsymmetrical nature of this compound, with a primary and a benzylic secondary carbon atom forming the epoxide ring, leads to questions of regioselectivity in its ring-opening reactions. The site of nucleophilic attack is primarily governed by a balance of steric and electronic factors, which can be modulated by the reaction conditions.

The ring-opening of epoxides can proceed through two primary mechanistic pathways: an SN2-like mechanism under neutral or basic conditions, and an SN1-like mechanism under acidic conditions.

Under SN2 conditions , with strong, "hard" nucleophiles such as alkoxides, amines, or azide (B81097) ions, the reaction proceeds via a backside attack on the less sterically hindered carbon atom. For this compound, this corresponds to the terminal methylene (B1212753) carbon (C1). This pathway leads to the formation of a single regioisomer with inversion of stereochemistry at the site of attack. For instance, the reaction with sodium azide would predominantly yield 1-azido-1-(4-bromophenyl)ethan-2-ol.

Conversely, under SN1-like conditions , in the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group. This is followed by the nucleophilic attack. The 4-bromophenyl group can stabilize a partial positive charge on the adjacent benzylic carbon (C2) through resonance. Consequently, weaker nucleophiles, such as water or alcohols, will preferentially attack this more substituted carbon. This pathway often results in a mixture of regioisomers, with the product of attack at the benzylic position predominating. The stereochemical outcome is typically anti-addition, resulting from the backside attack of the nucleophile on the carbon-oxygen bond.

A study on the aminolysis of styrene (B11656) oxide, a structurally similar compound, demonstrated that under catalyst-free conditions in aqueous ethanol, aromatic amines attack the less substituted carbon atom, consistent with an SN2 mechanism. This suggests that the reaction of this compound with amines would likely yield 1-amino-1-(4-bromophenyl)ethan-2-ol derivatives.

The table below summarizes the expected major products from the nucleophilic ring-opening of this compound under different conditions.

| Nucleophile/Conditions | Mechanistic Pathway | Major Product |

| Strong Nucleophile (e.g., RO⁻, N₃⁻, RNH₂) / Basic or Neutral | S | Attack at the less hindered carbon (C1) |

| Weak Nucleophile (e.g., H₂O, ROH) / Acidic | S | Attack at the more substituted benzylic carbon (C2) |

The electronic nature of the substituent on the phenyl ring plays a crucial role in determining the regioselectivity of the ring-opening reaction, particularly under acidic conditions. The bromine atom at the para position of the phenyl ring in this compound is an electron-withdrawing group through induction but can also donate electron density through resonance.

The electron-withdrawing inductive effect of the bromine atom slightly destabilizes the development of a positive charge at the benzylic position, which might temper the preference for nucleophilic attack at this site under SN1-like conditions compared to unsubstituted styrene oxide. However, the ability of the bromine to stabilize a carbocation-like transition state through resonance still directs weak nucleophiles to the benzylic carbon.

For SN2 reactions, the electronic effect of the substituent is less pronounced, and steric factors remain the dominant controlling element, favoring attack at the less hindered terminal carbon.

Catalytic Ring-Opening Processes

The use of catalysts can significantly enhance the rate and selectivity of epoxide ring-opening reactions. Both metal-based and organic base catalysts have been employed to modulate the reactivity of epoxides like this compound.

Lewis acids are effective catalysts for activating the epoxide ring towards nucleophilic attack. Coordination of the Lewis acid to the epoxide oxygen further polarizes the C-O bonds, making the carbon atoms more electrophilic. The regioselectivity in Lewis acid-catalyzed reactions is dependent on the nature of the Lewis acid, the nucleophile, and the substrate.

For styrene oxide and its derivatives, chiral metal-salen complexes, particularly those of chromium and cobalt, have been shown to be highly effective catalysts for asymmetric ring-opening reactions. For example, chiral (salen)Cr(III) complexes have been used to catalyze the enantioselective addition of azide to meso-epoxides. While specific studies on this compound are not abundant, the principles established with styrene oxide are applicable. These reactions often proceed with high regioselectivity and enantioselectivity, providing access to valuable chiral building blocks.

The general trend observed is that strong Lewis acids favor attack at the more substituted benzylic position due to the development of significant positive charge at this center in the transition state.

In the presence of strong, non-nucleophilic bases, epoxides can undergo rearrangement to carbonyl compounds. For 2-aryloxiranes such as this compound, a common rearrangement is the isomerization to the corresponding aldehyde or ketone.

This transformation is believed to proceed via an E2-like elimination mechanism where the base abstracts a proton from the carbon atom adjacent to the epoxide ring. In the case of this compound, abstraction of a proton from the benzylic carbon (C2) by a strong base could lead to the formation of an enolate-like intermediate, which upon rearrangement would yield (4-bromophenyl)acetaldehyde. Alternatively, abstraction of a proton from the terminal methylene carbon (C1) could potentially lead to the formation of 1-(4-bromophenyl)ethanone, though the former pathway is generally more favored for terminal aryl epoxides. The choice of base and reaction conditions can influence the product distribution in these rearrangements.

Reactivity Towards Various Nucleophiles

Due to the significant ring strain of the oxirane ring, this compound is susceptible to ring-opening reactions by a variety of nucleophiles. libretexts.org Under basic or neutral conditions, these reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgmasterorganicchemistry.com In this pathway, the nucleophile attacks one of the carbon atoms of the epoxide, leading to simultaneous C-O bond cleavage. libretexts.org

For asymmetrically substituted epoxides like this compound, the site of nucleophilic attack is governed by sterics. Strong, basic nucleophiles preferentially attack the less sterically hindered carbon atom—the terminal CH2 group. masterorganicchemistry.comyoutube.com This regioselectivity leads to the formation of secondary alcohols.

| Nucleophile | Product Name |

|---|---|

| Hydroxide (B78521) (OH⁻) | 1-(4-Bromophenyl)ethane-1,2-diol |

| Alkoxide (RO⁻) | 1-(4-Bromophenyl)-2-alkoxyethanol |

| Grignard Reagent (RMgX) | 1-(4-Bromophenyl)propan-2-ol (for CH₃MgBr) |

| Lithium Aluminium Hydride (LiAlH₄) | 1-(4-Bromophenyl)ethanol |

| Cyanide (CN⁻) | 3-(4-Bromophenyl)-3-hydroxypropanenitrile |

Rearrangement Reactions of this compound

In the presence of acid catalysts, this compound can undergo skeletal rearrangements to form carbonyl compounds. These transformations are driven by the relief of ring strain and the formation of a stable carbonyl group.

Meinwald Rearrangement and Methyl Ketone Formation

The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to aldehydes or ketones. researchgate.net For 2-aryloxiranes such as this compound, this rearrangement typically yields a methyl ketone. rsc.orgorganic-chemistry.org The reaction is initiated by the protonation of the epoxide oxygen, making it a better leaving group. masterorganicchemistry.com Subsequent cleavage of the C-O bond at the benzylic position results in the formation of a relatively stable secondary carbocation, which is stabilized by the adjacent bromophenyl ring. masterorganicchemistry.com A rapid 1,2-hydride shift from the adjacent carbon to the carbocation center, followed by deprotonation (tautomerization), affords the final ketone product. researchgate.net

Key Product: 4'-Bromoacetophenone

Alternative Rearrangement Pathways and Byproduct Formation

While the Meinwald rearrangement to the methyl ketone is a major pathway, alternative rearrangements can occur, leading to the formation of byproducts. Under certain conditions, particularly with specific Lewis acids, the rearrangement can favor the formation of an aldehyde. core.ac.uk This pathway involves the formation of the benzylic carbocation intermediate, followed by rearrangement and deprotonation to yield 2-(4-bromophenyl)acetaldehyde. The choice of catalyst and reaction conditions can influence the selectivity between the ketone and aldehyde products. core.ac.uk

| Reaction / Condition | Major Product | Potential Byproduct |

|---|---|---|

| Meinwald Rearrangement (Brønsted/Lewis Acid) | 4'-Bromoacetophenone | 2-(4-Bromophenyl)acetaldehyde |

Reaction Kinetics and Mechanistic Studies

Investigating the kinetics and mechanisms of these reactions provides deeper insight into the behavior of this compound.

Investigation of Reaction Pathways (e.g., SN2-type mechanisms)

The ring-opening of this compound with strong nucleophiles under basic or neutral conditions is a classic example of an SN2 reaction. libretexts.orgmasterorganicchemistry.com This mechanism is characterized by several key features:

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the epoxide and the nucleophile. youtube.com

Concerted Process: The nucleophile attacks the carbon atom and the C-O bond breaks in a single, concerted step. libretexts.org

Backside Attack: The nucleophile approaches the electrophilic carbon from the side opposite to the oxygen leaving group. masterorganicchemistry.com This leads to an inversion of stereochemistry at the site of attack. masterorganicchemistry.com

Steric Hindrance: The reaction is highly sensitive to steric bulk. As noted, attack occurs at the less substituted carbon of the oxirane ring. youtube.comlibretexts.org

Applications of 2 4 Bromophenyl Oxirane in Complex Organic Synthesis

2-(4-Bromophenyl)oxirane as a Building Block for Heterocyclic Compounds

The reactivity of the epoxide ring allows for its use as a precursor in the synthesis of various heterocyclic systems. The ring-opening reactions of this compound with different nucleophiles provide access to intermediates that can undergo subsequent cyclization to form substituted furans, imidazolo[2,1-b]thiadiazoles, pyrazoles, isoxazoles, and other fused and spiro heterocycles.

Synthesis of Furan (B31954) Derivatives

While direct synthesis of furan derivatives from this compound is not extensively documented, a plausible synthetic route involves the ring expansion of an alkynic oxirane intermediate. pharmaguideline.com This general strategy for furan synthesis can be adapted, suggesting that this compound could be transformed into a suitable alkynic epoxide, which would then undergo an acid-catalyzed rearrangement to furnish a substituted furan. The reaction would proceed through the addition of an acetylide to the epoxide, followed by an intramolecular cyclization.

Precursor for Imidazolo[2,1-b]thiadiazole Derivatives

The imidazolo[2,1-b] pharmaguideline.comnih.govnih.govthiadiazole scaffold is a core structure in molecules with a range of pharmacological activities, including anti-inflammatory properties. nih.gov The synthesis of these derivatives typically involves the condensation of a 5-substituted-1,3,4-thiadiazol-2-amine with a phenacyl bromide. nih.gov this compound can serve as a precursor to the required phenacyl bromide. This transformation can be achieved by the acid-catalyzed ring-opening of the epoxide with a hydrobromic acid, which would yield the corresponding α-bromo ketone, 2-bromo-1-(4-bromophenyl)ethan-1-one. This intermediate can then be reacted with a suitable thiadiazole derivative to construct the desired imidazolo[2,1-b]thiadiazole ring system.

Formation of Pyrazole (B372694) and Isoxazole (B147169) Derivatives

Pyrazole and isoxazole derivatives are important classes of heterocyclic compounds with diverse biological activities. dergipark.org.trresearchgate.netmdpi.com Their synthesis often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) or hydroxylamine (B1172632), respectively. dergipark.org.trresearchgate.net this compound can be envisioned as a starting material for the preparation of the necessary 1,3-dicarbonyl precursor. For instance, the epoxide can be opened with a suitable carbon nucleophile, such as an enolate, to introduce a second carbonyl group, which after subsequent oxidation would yield the 1-(4-bromophenyl)propane-1,3-dione. This diketone can then be cyclized with hydrazine or hydroxylamine to afford the corresponding pyrazole or isoxazole derivative.

Utility in Synthesizing Other Fused and Spiro Heterocycles

The electrophilic nature of the carbon atoms in the oxirane ring makes this compound a useful synthon for the construction of more complex fused and spiro heterocyclic systems. nih.govnih.gov Fused heterocycles can be prepared by using bifunctional nucleophiles that, after the initial ring-opening of the epoxide, can undergo a second intramolecular cyclization. Spiro heterocycles, on the other hand, can be synthesized by reacting the epoxide with a cyclic precursor containing a nucleophilic center, leading to the formation of a spirocyclic junction. nih.gov For example, reaction with a cyclic ketone enolate could lead to an intermediate that, upon cyclization, forms a spiro-fused furanone system.

Transformations to Other Functionalized Organic Molecules

Beyond its use in heterocycle synthesis, this compound can be converted into other valuable functionalized organic molecules through various chemical transformations, most notably reduction reactions to form alcohols.

Conversion to Alcohols via Reduction

The reduction of epoxides is a common and reliable method for the synthesis of alcohols. In the case of this compound, reduction can lead to two possible isomeric alcohol products: 2-(4-bromophenyl)ethan-1-ol and 1-(4-bromophenyl)ethan-1-ol. The regioselectivity of the reduction is dependent on the choice of reducing agent and the reaction conditions.

Hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly employed for the reduction of epoxides. The reaction with LiAlH₄ typically proceeds via an Sₙ2 mechanism, where the hydride attacks the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, this would lead to the preferential formation of 2-(4-bromophenyl)ethan-1-ol.

Conversely, conditions that favor a more Sₙ1-like character in the ring-opening, such as the use of a weaker reducing agent in the presence of a Lewis acid, could lead to the formation of the more substituted alcohol, 1-(4-bromophenyl)ethan-1-ol, via attack at the benzylic carbon.

The resulting alcohols are themselves useful intermediates in organic synthesis. For example, 2-(4-bromophenyl)ethan-1-ol is a known compound with various applications in the synthesis of other organic molecules. nih.govmatrix-fine-chemicals.com

Table of Reaction Products and Intermediates

| Compound Name | Structure | Application/Role |

|---|---|---|

| This compound | C₈H₇BrO | Starting Material |

| Substituted Furan | - | Product |

| 2-Bromo-1-(4-bromophenyl)ethan-1-one | C₈H₆Br₂O | Intermediate for Imidazolo[2,1-b]thiadiazole synthesis |

| Imidazolo[2,1-b]thiadiazole Derivative | - | Product |

| 1-(4-Bromophenyl)propane-1,3-dione | C₉H₇BrO₂ | Intermediate for Pyrazole and Isoxazole synthesis |

| Pyrazole Derivative | - | Product |

| Isoxazole Derivative | - | Product |

| Fused Heterocycle | - | Product |

| Spiro Heterocycle | - | Product |

| 2-(4-Bromophenyl)ethan-1-ol | C₈H₉BrO | Reduction Product |

Synthesis of Halogenated Analogues and Derivatives

The electrophilic nature of the carbon atoms in the oxirane ring allows for nucleophilic ring-opening reactions, which is a primary strategy for creating halogenated derivatives. The reaction of this compound with anhydrous hydrohalic acids (HX) leads to the formation of trans-halohydrins.

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack by the halide ion occurs via an SN2-like mechanism. In the case of styrene (B11656) oxides, the attack preferentially occurs at the benzylic carbon due to its ability to stabilize a partial positive charge in the transition state. This regioselectivity leads to the formation of 1-aryl-2-haloethanols. For instance, reacting this compound with hydrogen bromide would yield 1-(4-bromophenyl)-2-bromoethanol. Similarly, other hydrogen halides can be used to introduce different halogen atoms.

The table below summarizes the expected products from the reaction of this compound with various halogenating agents.

| Reactant 1 | Halogenating Agent (Reactant 2) | Primary Product | Reaction Type |

|---|---|---|---|

| This compound | Hydrogen Chloride (HCl) | 2-Chloro-1-(4-bromophenyl)ethan-1-ol | Acid-catalyzed nucleophilic ring-opening |

| This compound | Hydrogen Bromide (HBr) | 2-Bromo-1-(4-bromophenyl)ethan-1-ol | Acid-catalyzed nucleophilic ring-opening |

| This compound | Hydrogen Iodide (HI) | 1-(4-Bromophenyl)-2-iodoethan-1-ol | Acid-catalyzed nucleophilic ring-opening |

Incorporation into Complex Molecular Architectures

The 2-aryloxirane motif is a key structural element in various complex bioactive molecules. Its ability to react with heteroatomic nucleophiles provides a direct route to introduce a β-hydroxyethyl functionality, which is present in many pharmaceutical agents. A prominent example of this strategy is found in the synthesis of triazole-based fungicides, such as Difenoconazole. quickcompany.incabidigitallibrary.orgpatsnap.com

While Difenoconazole itself contains a 2-chloro-4-(4-chlorophenoxy)phenyl group instead of a 4-bromophenyl group, its synthesis pathway showcases the pivotal role of the oxirane ring in constructing the core of the molecule. google.comresearchgate.net The key step involves the nucleophilic ring-opening of a substituted phenyloxirane intermediate by the nitrogen atom of 1,2,4-triazole (B32235). patsnap.comgoogle.com This reaction forges the critical carbon-nitrogen bond and establishes the 1-(substituted-phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol backbone of the final fungicidal agent.

The reaction between this compound and a nucleophile like 1,2,4-triazole serves as a direct analogue for this type of incorporation, demonstrating its utility in building complex heterocyclic architectures. nih.govmdpi.com

| Epoxide Precursor | Nucleophile | Resulting Core Structure | Target Molecule Class |

|---|---|---|---|

| This compound | 1H-1,2,4-Triazole | 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | Triazole Antifungal Agents |

Role in Multi-Component Reactions and Cascade Processes

Beyond simple two-component reactions, this compound is a suitable substrate for more complex transformations like cascade reactions. A notable example is its participation in formal [3+2] cycloaddition reactions with alkenes, which are initiated by a Lewis acid. This process allows for the rapid construction of substituted tetrahydrofuran (B95107) rings.

In this cascade process, the Lewis acid activates the epoxide by coordinating to the oxygen atom, facilitating the cleavage of a carbon-oxygen bond. This generates a zwitterionic intermediate or a stabilized carbocation, which can be viewed as a 1,3-dipole synthon. This highly reactive intermediate is then trapped in situ by an alkene, acting as a dipolarophile, to form the five-membered tetrahydrofuran ring in a stereoselective manner. This reaction is considered a cascade because the initial ring-opening event triggers the subsequent cycloaddition without the need to isolate intermediates. The versatility of this method allows for the synthesis of a diverse range of structurally complex tetrahydrofurans by varying the alkene component.

| Component 1 (Epoxide) | Component 2 (Alkene) | Catalyst/Initiator | Product Class (Scaffold) | Reaction Type |

|---|---|---|---|---|

| This compound | Styrene | Lewis Acid (e.g., Sc(OTf)₃) | Substituted Tetrahydrofuran | Cascade (Ring-opening/[3+2] Cycloaddition) |

| This compound | Cyclohexene | Lewis Acid (e.g., Sc(OTf)₃) | Fused Polycyclic Tetrahydrofuran | Cascade (Ring-opening/[3+2] Cycloaddition) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(4-Bromophenyl)oxirane

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.

¹H NMR Spectral Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the oxirane ring and the substituted aromatic ring. The three protons of the epoxide ring form a classic AMX spin system, with chemical shifts influenced by the ring strain and the anisotropic effect of the phenyl group.

Based on data from the parent compound, styrene (B11656) oxide, the expected chemical shifts for this compound are as follows rsc.orgchemicalbook.com:

The proton on the carbon adjacent to the aromatic ring (the benzylic proton, Hₐ) is expected to appear as a triplet around δ 3.8-3.9 ppm.

The two protons on the terminal carbon of the oxirane ring (the CH₂ group, Hₘ and Hₓ) are diastereotopic and thus have different chemical shifts. They typically appear as quartets (or doublets of doublets) between δ 2.7 and 3.2 ppm rsc.org.

The aromatic protons of the 4-bromophenyl group exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets in the aromatic region (δ 7.0-7.6 ppm). This pattern is indicative of para-substitution on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constants (J) in Hz |

|---|---|---|---|

| Ar-H (2H, ortho to oxirane) | ~7.2-7.4 | Doublet | J ≈ 8.5 Hz |

| Ar-H (2H, ortho to Br) | ~7.4-7.6 | Doublet | J ≈ 8.5 Hz |

| Oxirane CH | ~3.87 | Triplet (dd) | J ≈ 4.0 Hz |

| Oxirane CH₂ | ~3.16 | Quartet (dd) | J ≈ 4.0 Hz |

| ~2.81 | Quartet (dd) | J ≈ 4.0 Hz |

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, six distinct signals are expected: two for the oxirane ring and four for the aromatic ring due to symmetry.

Drawing from spectral data for styrene oxide, the epoxide carbons are expected in the range of δ 51-53 ppm chemicalbook.comresearchgate.net. The aromatic carbons appear further downfield, with the carbon atom bonded to the bromine (C-Br) exhibiting a chemical shift around δ 122 ppm. The ipso-carbon, attached to the oxirane ring, and the other aromatic carbons resonate between δ 125 and 138 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Oxirane CH | ~52.5 |

| Oxirane CH₂ | ~51.3 |

| Aromatic C-Br | ~122.0 |

| Aromatic CH (ortho to oxirane) | ~127.0 |

| Aromatic CH (ortho to Br) | ~132.0 |

| Aromatic C (ipso to oxirane) | ~137.5 |

Regioselective Ring Opening Confirmation by NMR

NMR spectroscopy is crucial for confirming the regioselectivity of epoxide ring-opening reactions. When this compound is treated with a nucleophile, the reaction can proceed via two pathways, leading to attack at either the benzylic (α) or terminal (β) carbon of the oxirane.

For example, in the nucleophilic attack by water to form 1-(4-bromophenyl)ethane-1,2-diol, ¹H NMR can distinguish the resulting regioisomers.

α-attack (benzylic position): This results in the formation of a secondary alcohol and a primary alcohol. The ¹H NMR spectrum would show a new methine (CH-OH) proton signal coupled to the adjacent methylene (B1212753) protons.

β-attack (terminal position): This leads to a primary alcohol and a secondary alcohol. The spectrum would show a different coupling pattern, with a new methylene (CH₂-OH) signal.

By comparing the ¹H NMR spectrum of the product to that of the starting epoxide, the disappearance of the characteristic epoxide proton signals (δ 2.7-3.9 ppm) and the appearance of new signals corresponding to the diol product confirms the reaction. The splitting patterns and chemical shifts of these new signals definitively establish the site of nucleophilic attack and thus, the regioselectivity of the ring-opening process researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and offers structural clues through its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the mass of the compound (199.04 g/mol ) nih.govsigmaaldrich.com.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, one at m/z 198 (for C₈H₇⁷⁹BrO) and one at m/z 200 (for C₈H₇⁸¹BrO).

The fragmentation pattern is predicted based on the behavior of related compounds like styrene oxide nih.govnih.gov. Common fragmentation pathways include:

Loss of a CHO group: Cleavage of the epoxide ring can lead to the loss of a formyl radical (•CHO, 29 Da), resulting in a prominent fragment ion.

Formation of a bromotropylium ion: Rearrangement can lead to the formation of a stable bromotropylium cation.

Loss of the entire epoxide side chain: Cleavage of the bond between the phenyl ring and the epoxide can result in a bromophenyl cation at m/z 155/157.

| m/z (mass/charge) | Predicted Fragment Identity | Notes |

|---|---|---|

| 198/200 | [C₈H₇BrO]⁺ | Molecular Ion (M⁺, M+2) |

| 183/185 | [C₇H₄Br]⁺ | Loss of CH₂O |

| 169/171 | [C₇H₆Br]⁺ | Loss of CHO |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 90 | [C₇H₆]⁺ | Loss of Br and CO |

| 76 | [C₆H₄]⁺ | Benzyne cation from loss of Br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key expected absorption peaks include researchgate.netchegg.com:

Aromatic C-H Stretch: A peak or series of peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) indicates C-H bonds on the benzene ring.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2900-3000 cm⁻¹) are due to the C-H bonds of the oxirane ring.

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic ring.

Epoxide C-O-C Stretch: The key diagnostic peaks for the epoxide ring are the asymmetric C-O-C stretching vibration around 1250 cm⁻¹ and a symmetric ring "breathing" vibration near 875-950 cm⁻¹ researchgate.net.

C-Br Stretch: A weak to medium absorption in the lower frequency "fingerprint region," typically between 500-600 cm⁻¹, corresponds to the carbon-bromine bond stretch.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3030 | Aromatic Ring |

| Aliphatic C-H Stretch | 3000 - 2900 | Oxirane Ring |

| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |

| Asymmetric C-O-C Stretch | ~1250 | Oxirane Ring |

| Symmetric C-O-C Stretch | 950 - 875 | Oxirane Ring |

| C-Br Stretch | 600 - 500 | Aryl Halide |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While conventional MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) determines the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of a compound.

For this compound, the molecular formula is C₈H₇BrO. The calculated monoisotopic mass, considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O), is 197.96803 Da nih.gov. An experimental HRMS measurement would be expected to yield a value that matches this calculated mass to within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

X-Ray Diffraction Studies for Crystal Structure Analysis (for related compounds)

While single-crystal X-ray diffraction data for this compound is not extensively detailed in publicly available literature, significant structural insights can be gained from the analysis of closely related compounds. The study of similar molecular frameworks provides a valuable reference for understanding the three-dimensional arrangement, bond parameters, and intermolecular interactions that are likely to influence the solid-state properties of this compound.

One such informative example is the crystal structure of 2,3-Bis(5-bromo-4-fluoro-2-nitrophenyl) oxirane . scispace.com This compound shares the critical oxirane ring and features brominated phenyl rings, offering a model for the crystallographic behavior of this class of molecules. Single crystals of this related compound were successfully grown and analyzed by X-ray diffraction, revealing detailed information about its solid-state conformation and packing. scispace.com

The analysis determined that 2,3-Bis(5-bromo-4-fluoro-2-nitrophenyl) oxirane crystallizes in the monoclinic system with the space group P2(1)/c. scispace.com The planar, triangular epoxy ring is oriented axially with respect to the two substituted phenyl rings. scispace.com The unit cell dimensions were precisely measured, providing the fundamental parameters of the crystal lattice. The crystal structure is stabilized by intra- and intermolecular C-H···O interactions. scispace.com

Table 1. Crystallographic Data for the Related Compound 2,3-Bis(5-bromo-4-fluoro-2-nitrophenyl) oxirane

| Parameter | Value scispace.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Unit Cell Dimensions | |

| a | 14.3073(19) Å |

| b | 7.0042(9) Å |

| c | 15.682(2) Å |

| α | 90° |

| β | 106.664(4)° |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. scispace.comajchem-a.com Methods like the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional) combined with basis sets such as 6-311++G(d,p) are commonly used to perform these calculations, providing a balance between accuracy and computational cost. scispace.comajchem-a.com

The first step in a computational study is typically the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. For 2-(4-Bromophenyl)oxirane, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The optimized structure is confirmed to be at a true energy minimum by ensuring there are no imaginary vibrational frequencies. scispace.com The calculated parameters for related bromophenyl compounds are generally found to be in good agreement with experimental data from X-ray diffraction studies. nih.gov

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations for similar molecular structures.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-Br | 1.95 |

| C-O (oxirane) | 1.43 | |

| C-C (oxirane) | 1.47 | |

| C-C (phenyl) | 1.39 - 1.41 | |

| Bond Angles (°) | C-O-C (oxirane) | ~60 |

| C-C-Br (phenyl) | 119.8 | |

| C-C-C (phenyl) | ~120 |

| Dihedral Angles (°) | Phenyl Ring - Oxirane Ring | Variable |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's kinetic stability and its ability to undergo intramolecular charge transfer (ICT). nih.govnih.gov

A smaller energy gap suggests that the molecule can be easily excited, indicating higher reactivity and a greater potential for charge transfer within the molecule. nih.gov In donor-acceptor systems, the degree of charge transfer in an excited state can be predicted using ground-state orbital analysis, which involves comparing the similarity of the HOMO and LUMO of the individual donor/acceptor fragments to that of the complete complex. chemrxiv.org For this compound, the bromophenyl group and the oxirane ring interact, and their respective contributions to the HOMO and LUMO levels dictate the charge transfer characteristics of the molecule.

Table 2: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 | Electron-donating capacity |

| LUMO | -1.2 | Electron-accepting capacity |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.com The MEP surface is plotted over a constant electron density surface, with different colors representing varying electrostatic potentials.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, this region is expected to be concentrated around the electronegative oxygen atom of the oxirane ring.

Blue regions represent positive electrostatic potential, which is electron-poor and signifies favorable sites for nucleophilic attack. These areas are typically located around the hydrogen atoms.

Green regions denote neutral or zero potential.

Theoretical vibrational analysis is performed to understand the molecular dynamics and to assign the vibrational modes observed in experimental infrared (IR) and Raman spectra. scispace.com DFT calculations can predict the fundamental vibrational frequencies of the molecule in its ground state. researchgate.net

However, theoretical calculations often overestimate vibrational frequencies due to the assumption of a harmonic oscillator model and the neglect of electron correlation. scispace.com To correct for this, calculated frequencies are often scaled by an empirical scaling factor (e.g., 0.9613 for B3LYP/6-311G++(d,p)) to achieve better agreement with experimental data. scispace.comajchem-a.com The potential energy distribution (PED) is then used to provide a detailed assignment of each calculated frequency to specific vibrational modes, such as stretching, bending, or torsion of bonds. researchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |

|---|---|

| C-H Stretching (Aromatic) | 3110 - 3050 |

| C-H Stretching (Oxirane) | 3020 - 2950 |

| C-C Stretching (Aromatic) | 1600 - 1450 |

| C-O-C Asymmetric Stretching (Oxirane Ring) | ~1250 |

| C-Br Stretching | 1070 - 1010 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating complex reaction mechanisms at a molecular level. researchgate.net For a molecule like this compound, which contains a strained oxirane ring, computational studies can model pathways for ring-opening reactions, a characteristic reaction for epoxides. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction. This allows for the determination of activation energy barriers, which helps in predicting the feasibility and kinetics of different reaction pathways. Such computational insights are crucial for understanding how the molecule might behave in various chemical environments and for designing synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Studies (for related compounds)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used extensively in drug design and materials science to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity or chemical reactivity. nih.govphyschemres.org These models are developed by correlating calculated molecular descriptors (physicochemical properties like electronic, steric, and hydrophobic parameters) with experimentally measured activities. semanticscholar.org

While specific QSAR studies focusing solely on this compound are not prominent, the methodology is widely applied to related classes of compounds such as pyrazine, piperidine, and other heterocyclic derivatives. semanticscholar.orgnih.gov For a series of related oxirane or bromophenyl compounds, a QSAR model could be developed to predict their potential biological activities, such as anticancer or antimicrobial effects. physchemres.org Statistical methods like Multiple Linear Regression (MLR) and artificial neural networks (ANN) are often employed to create these predictive models, guiding the synthesis of new compounds with enhanced activities. physchemres.orgsemanticscholar.org

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for 2-(4-Bromophenyl)oxirane Transformations

The reactivity of the oxirane ring in this compound is central to its synthetic utility. Future research is increasingly focused on the development of novel catalytic systems to control the regio- and stereoselectivity of its ring-opening reactions.

Lewis Acid Catalysis: Lewis acids have been shown to be effective catalysts for the aminolysis of epoxides. For instance, zinc(II) perchlorate (B79767) hexahydrate has been demonstrated as a highly efficient catalyst for the ring-opening of epoxides by amines under solvent-free conditions, affording β-amino alcohols with high yields and excellent chemo-, regio-, and stereoselectivity. organic-chemistry.org Similarly, calcium trifluoromethanesulfonate (B1224126) has been used for the synthesis of various β-amino alcohols with high regio- and stereoselectivity. organic-chemistry.org Future work in this area could involve the development of more environmentally benign and recyclable Lewis acid catalysts for transformations of this compound.

Organocatalysis: Chiral organocatalysts are a promising area of research for achieving asymmetric ring-opening of meso-epoxides. A chiral sulfinamide-based organocatalyst has been successfully used for the asymmetric ring-opening of meso epoxides with anilines, yielding products with excellent enantioselectivity. organic-chemistry.org The application of such catalysts to this compound could provide enantiomerically pure building blocks for chiral drug synthesis.

Metal-Based Catalysis: Transition metal complexes are also being explored for their catalytic activity in epoxide transformations. For example, iridium trichloride (B1173362) has been used as a catalyst for the ring-opening of epoxides by various amines under mild conditions. researchgate.net Research into novel metal-ligand systems could lead to catalysts with enhanced activity and selectivity for specific transformations of this compound.

A summary of various catalytic systems for epoxide ring-opening is presented in the table below.

| Catalyst Type | Example Catalyst | Key Advantages |

| Lewis Acid | Zinc(II) perchlorate hexahydrate | High efficiency, excellent selectivity, solvent-free conditions |

| Organocatalyst | Chiral sulfinamide-based catalyst | High enantioselectivity for asymmetric reactions |

| Metal-Based | Iridium trichloride | Mild reaction conditions |

Exploration of New Synthetic Pathways to Functionalized Derivatives

The primary synthetic application of this compound is its conversion to functionalized derivatives through ring-opening reactions. The resulting products, particularly β-amino alcohols, are valuable intermediates in organic synthesis. researchgate.netnih.govgaylordchemical.comopenaccessjournals.com

Future research is directed towards expanding the scope of nucleophiles used in the ring-opening reaction and developing novel synthetic methodologies. While amines are common nucleophiles, the use of other nucleophiles such as thiols, azides, and carbon nucleophiles could lead to a wider range of functionalized derivatives.

Furthermore, photo-induced reactions represent a novel approach to the synthesis of functionalized β-amino alcohol derivatives. A photoredox-induced radical relay method has been developed for the synthesis of these compounds under mild conditions using an iridium catalyst. gaylordchemical.com This method offers high regioselectivity and could be adapted for the functionalization of this compound. gaylordchemical.com

Application in Materials Science and Polymer Chemistry

The presence of both a polymerizable epoxide group and a bromine atom, which can be a site for further functionalization or act as a flame retardant, suggests potential applications for this compound in materials science and polymer chemistry.

Epoxy resins are a significant class of thermosetting polymers with wide-ranging applications. The crosslinking of epoxy resins, which involves the ring-opening of the epoxide group, is a critical step in their production. naun.org While specific studies on the use of this compound in polymer synthesis are not extensively documented, its structure suggests it could be a useful monomer or additive. The bromine atom could impart flame-retardant properties to the resulting polymer, a desirable characteristic in many applications. Future research could focus on the synthesis and characterization of polymers and materials derived from this compound.

Integration into Pharmaceutical and Agrochemical Synthesis (as intermediates for active compounds)

The derivatives of this compound, particularly β-amino alcohols, are key structural motifs in many biologically active compounds. nih.govopenaccessjournals.com This makes the parent epoxide a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

A patent has described the use of a related compound, 2-[2-chloro-4-(4-chlorophenoxy)-phenyl]oxirane, in the preparation of the fungicide difenoconazole. google.com This highlights the potential of substituted phenyloxiranes in the development of new agrochemicals.

Furthermore, the ring-opening of epoxides with amines is a strategy used for the rapid discovery of enzyme inhibitors. This approach has been successfully employed to identify HIV protease inhibitors. nih.gov The diverse range of functionalized derivatives that can be synthesized from this compound makes it a promising starting material for the generation of compound libraries for drug discovery. Additionally, novel quinoline-oxadiazole derivatives incorporating a bromophenyl moiety have been synthesized and shown to possess anticancer and antimicrobial activities. rsc.org

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process control. Advanced spectroscopic techniques are increasingly being used for the in-situ monitoring of reactions involving epoxides.

Raman Spectroscopy: Raman spectroscopy has been shown to be a powerful tool for the quasi-real-time monitoring of epoxy resin crosslinking. naun.org This technique can provide detailed information at a molecular level about the changes occurring during the reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another valuable technique for monitoring epoxide ring-opening reactions. The disappearance of the characteristic epoxide peak and the appearance of new peaks corresponding to the product can be used to follow the progress of the reaction. mdpi.com

The application of these in-situ monitoring techniques to transformations of this compound can provide valuable insights into reaction kinetics and mechanisms, facilitating the development of more efficient and selective synthetic processes. spectroscopyonline.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-bromophenyl)oxirane, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via epoxidation of 4-bromostyrene. Key parameters include catalyst selection (e.g., enzymatic cascades mimicking styrene monooxygenase for enantioselectivity) and solvent systems. For example, a biomimetic enzymatic cascade achieved high enantiomeric purity using NADPH-dependent enzymes under mild aqueous conditions . Thermal or photochemical epoxidation using metal-organic frameworks (MOFs) like NiW-DPNDI also enhances conversion rates due to the electron-withdrawing bromine group .

- Optimization : Adjust temperature (typically 25–60°C), solvent polarity (e.g., acetonitrile for polar intermediates), and catalyst loading (0.5–5 mol%). Monitor via GC-MS for yield and enantiomeric excess .

Q. How can researchers characterize this compound and confirm its structural purity?

- Analytical Techniques :

- GC-MS : For volatile intermediates, retention time and fragmentation patterns (e.g., m/z 212 for molecular ion [C₈H₇BrO]⁺) .

- NMR : ¹H NMR (δ 3.1–4.5 ppm for oxirane protons; δ 7.2–7.6 ppm for aromatic protons) and ¹³C NMR (δ 50–55 ppm for epoxide carbons) .

- Chiral HPLC : To resolve enantiomers (e.g., (2R)- and (2S)-forms) using columns like Chiralpak IA .

Q. What catalytic systems are effective for functionalizing this compound in ring-opening reactions?

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or nucleophiles (e.g., amines, thiols) enable regioselective ring-opening. MOFs like NiW-DPNDI show promise in CO₂ insertion reactions, yielding cyclic carbonates with >80% conversion under mild conditions .

- Mechanistic Insight : The bromine substituent enhances electrophilicity at the β-carbon, favoring nucleophilic attack at the less hindered position .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound compared to halogen-substituted analogs?

- Comparative Analysis :

- Electron Effects : Bromine’s strong electron-withdrawing nature increases oxirane ring strain, accelerating ring-opening compared to 4-chloro or 4-fluoro analogs .

- Steric Effects : Bulky substituents (e.g., trans-stilbene oxide) reduce reactivity due to hindered access to the epoxide ring, as seen in lower CO₂ conversion rates .

Q. What strategies enable enantioselective synthesis of this compound for chiral drug intermediates?

- Chiral Catalysts : Enzymatic systems (e.g., styrene monooxygenase mimics) or chiral salen-Co(III) complexes yield enantiomeric excess >90% .

- Resolution Methods : Kinetic resolution via lipase-catalyzed hydrolysis of racemic mixtures, or chiral stationary phases in preparative HPLC .

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

- In Silico Methods :

- Docking Studies : Model interactions with enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize derivatives for synthesis .

- QSAR : Correlate substituent effects (e.g., logP, polar surface area) with antibacterial or anticancer activity .

- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are common pitfalls in analyzing contradictory data from catalytic epoxidation studies?

- Case Study : High conversion rates reported for this compound (e.g., 85% in MOF systems ) vs. lower yields in sterically hindered analogs.

- Resolution :

Control Experiments : Verify catalyst stability via recycling tests.

Kinetic Profiling : Use in situ FTIR to monitor intermediate formation.

Electron Microscopy : Check for MOF pore blockage in bulky substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.